6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-methyl-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H10N2O/c1-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-6,14H,1H3,(H,13,15) |
InChI Key |
JKXKQWHJLUONSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure via Fischer Indole Cyclization
The Fischer indole synthesis remains a widely used method due to its simplicity and scalability:
- Starting Materials : Appropriate ketones and phenylhydrazine derivatives.
- Reaction Conditions : The reaction typically proceeds in glacial acetic acid with concentrated hydrochloric acid as a catalyst.
- Process : Formation of hydrazone intermediate followed by acid-catalyzed cyclization to yield the pyridoindole core.
- Isolation : The product is purified by standard methods such as recrystallization or chromatography.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Indole Cyclization | Ketones, phenylhydrazine, AcOH, HCl | Moderate | Simple, scalable | Harsh acidic conditions |
| Pd-Catalyzed Tandem Stille Coupling | Pd(OAc)₂, PPh₃, Bu₄NBr, Acetonitrile | Up to 73 | High regioselectivity, versatile | Requires expensive catalysts |
| Two-Step β-Carboline N-Oxide Route | β-Carboline N-oxide, Ac₂O, NaOH, EtOH | 45–85 | Mild conditions, good yields | Multi-step, requires purification |
Analytical Characterization of the Compound
Characterization techniques critical for confirming the structure and purity of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one include:
- Proton Nuclear Magnetic Resonance (¹H NMR) : Aromatic proton signals typically appear between δ 7.0–8.5 ppm; methyl substituent signals around δ 2.0–2.5 ppm.
- Infrared Spectroscopy (IR) : Key absorption bands include carbonyl stretching near 1700 cm⁻¹ and N–H stretching around 3400 cm⁻¹.
- Mass Spectrometry (Electrospray Ionization, ESI-MS) : Confirms molecular weight (198.22 g/mol) and fragmentation pattern.
- Melting Point Determination : Typically in the range of 253–255 °C for the unsubstituted pyridoindolone core.
These methods ensure the regioselectivity and purity of the synthesized compound.
Summary of Research Findings on Preparation
- The Fischer indole cyclization remains a foundational approach for synthesizing 6-methyl-substituted pyridoindolones, particularly for industrial scale-up due to its straightforwardness.
- Pd-catalyzed tandem coupling reactions offer a powerful tool for synthesizing complex derivatives with good yields and functional group tolerance, albeit with higher cost and complexity.
- Two-step syntheses via β-carboline N-oxide intermediates provide mild conditions and good yields, suitable for sensitive substituents and structural analogs.
- Careful optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is essential to maximize yield and purity.
- Comprehensive characterization by NMR, IR, and MS is standard to confirm the structure and ensure reproducibility.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The compound participates in electrophilic substitutions at electron-rich positions of the indole moiety. For example:
Halogenation :
-
Chlorination occurs preferentially at position 6 under mild conditions using N-chlorosuccinimide (NCS) in DMF at 50°C .
-
Bromination at position 7 has been achieved with N-bromosuccinimide (NBS), yielding 7-bromo derivatives in >90% purity .
Nitration :
N-Functionalization Reactions
The NH groups at positions 2 and 9 undergo selective alkylation/acylation:
N-Alkylation :
-
Reaction with methyl iodide in DMF/NaH yields 2-methyl derivatives:
-
Bulkier substituents (e.g., benzyl bromide) require phase-transfer catalysis.
N-Acylation :
-
Acetylation with acetic anhydride at reflux produces 9-acetoxy derivatives:
Cyclization and Ring Expansion
Controlled cyclization reactions enable structural diversification:
Pyridine Ring Functionalization :
-
Condensation with α,β-unsaturated aldehydes in ethanol generates fused tetracyclic systems. For example:
Indole Ring Modifications :
| Boronic Acid | Product Yield (%) | Purity (HPLC) |
|---|---|---|
| Phenyl | 88 | 99.2 |
| 4-Methoxyphenyl | 82 | 98.7 |
| 3-Nitrophenyl | 75 | 97.4 |
Reduction Reactions
Selective reductions depend on reaction conditions:
Carbonyl Reduction :
-
NaBH₄ in THF reduces the ketone to a secondary alcohol (, NMR) .
-
Catalytic hydrogenation (H₂/Pd-C) fully saturates the pyridine ring.
N-Oxide Reduction :
Solvent and Temperature Effects
Optimized conditions for key reactions are summarized below (Table 2) :
| Reaction Type | Optimal Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Alkylation | DMF | 90 | 24 | 95 |
| Electrophilic Bromination | CCl₄ | 25 | 6 | 89 |
| Suzuki Coupling | Toluene | 110 | 12 | 88 |
Analytical Characterization
Key spectral signatures for reaction products include:
This reactivity profile positions 6-methylpyridoindolone as a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor development . Future studies should explore photochemical reactions and asymmetric catalysis to access enantiomerically pure derivatives.
Scientific Research Applications
6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrido[3,4-b]indol-1-one derivatives arises from variations in substituents, saturation, and ring modifications. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrido[3,4-b]indol-1-one Derivatives
Key Findings:
Substituent Effects: Methyl vs. SL651498: The addition of a pyrrolidinyl-carboxamide group at position 4 and fluorine at position 6 enhances selectivity for GABAA α2/α3 subtypes, making it a potent anxiolytic with reduced sedative side effects compared to benzodiazepines .
Ring Saturation :
- Tetrahydrogenated derivatives (e.g., 6-chloro-2,3,4,9-tetrahydro) exhibit reduced aromaticity, which may lower planarity and π-stacking capacity, impacting biological activity .
Pharmacological Profiles: SL651498 demonstrates full agonism at GABAA α2/α3 receptors (Ki = 6.8–12.3 nM) and partial agonism at α1/α5, distinguishing it from non-selective β-carbolines . 6-Methyl and 6-chloro analogs lack detailed pharmacological data, suggesting their roles as intermediates or tools for structural exploration .
Synthetic Accessibility :
- SL651498 requires a seven-step synthesis, reflecting its complexity, whereas 6-methyl and 6-chloro derivatives are accessible via one-pot protocols .
Biological Activity
6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound based on recent studies.
- Molecular Formula : C12H10N2O
- Molecular Weight : 198.22 g/mol
- CAS Number : 1643788-06-0
Synthesis
The synthesis of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves multi-step organic reactions. Various methodologies have been explored to optimize yield and purity, including cyclization reactions that incorporate methylation steps.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 ± 0.07 | Induces apoptosis via caspase activation |
| HCT-116 (Colon) | 11.9 ± 0.05 | Causes cell cycle arrest at S and G2/M phases |
| HepG2 (Liver) | 7.1 ± 0.07 | Interacts with tumor cell DNA |
The compound's ability to induce apoptosis in MDA-MB-231 cells was confirmed through morphological assessments and caspase activity measurements, indicating its potential as a therapeutic agent in breast cancer treatment .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence that 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one may also exert neuroprotective effects. Studies suggest that it could modulate neurotransmitter systems and exhibit anti-inflammatory properties relevant to neurodegenerative diseases .
Case Studies
A notable case study involved the administration of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one in animal models of cancer. The results demonstrated significant tumor reduction compared to control groups, supporting its role as a potential lead compound for further development .
Molecular Modeling Studies
Molecular docking studies have been conducted to elucidate the binding interactions of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one with key biological targets involved in cancer progression. These studies indicated strong binding affinities with proteins associated with cell cycle regulation and apoptosis .
Q & A
Q. What are the common synthetic routes for 6-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one and related analogs?
The compound can be synthesized via palladium-catalyzed amidation and cyclization, as demonstrated for structurally similar pyridoindoles. For example, Pd-mediated cyclization of indole derivatives with pyridine precursors has been used to generate fused heterocycles, with reaction conditions optimized for yield and regioselectivity (e.g., 80–100°C, 12–24 hours in DMF or toluene) . Characterization typically involves , IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .
Q. What spectroscopic techniques are critical for characterizing pyridoindole derivatives?
Key techniques include:
- : To resolve aromatic protons and confirm substitution patterns (e.g., δ 7.13–8.45 ppm for indole/pyridine protons) .
- IR spectroscopy: Identifies functional groups such as carbonyls (stretching ~1700 cm) and N–H bonds (~3400 cm) .
- Mass spectrometry (ESI): Validates molecular weight and fragmentation patterns .
Q. What safety precautions should be taken when handling pyridoindole derivatives?
While specific GHS data for 6-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is unavailable, analogs like methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate recommend standard lab precautions:
Q. How are pyridoindoles screened for preliminary biological activity?
Antimicrobial assays (e.g., against E. coli or S. aureus) and molecular docking studies are common. For example, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine showed activity via agar diffusion and microdilution methods, with docking scores (e.g., −7.0 kcal/mol against androgen receptors) guiding mechanistic hypotheses .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridoindole synthesis be addressed?
Regioselective synthesis can be achieved using green chemistry approaches, such as solvent-free conditions or catalysts like Pd(OAc). Evidence for similar compounds highlights the role of substituent electronic effects (e.g., electron-withdrawing groups directing cyclization) and reaction time/temperature optimization . Computational modeling (e.g., DFT) may predict favorable pathways .
Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
Discrepancies may arise from impurities, solvent effects, or assay variability. Strategies include:
Q. What computational tools are used to predict pyridoindole bioactivity?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations analyze interactions with targets like the androgen receptor. For example, hydrogen bonding with LEU704 and hydrophobic interactions with GLY708 residues were critical for activity in analogs . QSAR models can further correlate substituents (e.g., methyl vs. methoxy groups) with potency .
Q. How are impurities profiled in pyridoindole-based drug candidates?
Pharmacopeial guidelines (e.g., EP/USP) recommend LC-MS/MS and to detect and quantify impurities. For example, 9-hydroxyrisperidone (EP Impurity C) is monitored using retention time and spectral matching . Stability studies under stress conditions (heat, light) identify degradation products .
Q. What strategies optimize pyridoindole solubility and bioavailability?
Structural modifications include:
Q. How do substituents influence the bioactivity of pyridoindole derivatives?
Studies on analogs (e.g., 1-methyl vs. 1-(4-methoxyphenyl) groups) reveal that electron-donating substituents enhance receptor binding via hydrophobic interactions, while bulky groups may sterically hinder activity. For instance, 1-methyl-9H-pyrido[3,4-b]indol-6-ol showed altered antimicrobial efficacy compared to unsubstituted analogs .
Methodological Notes
- Synthesis: Prioritize Pd-catalyzed methods for regiochemical control .
- Characterization: Combine NMR, IR, and mass spectrometry for structural validation .
- Bioactivity: Use docking to pre-screen compounds before resource-intensive assays .
- Safety: Reference analogs’ SDS until compound-specific data is available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
